3-(2-Iodophenoxy)azetidine
Overview
Description
3-(2-Iodophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the iodine atom in the phenoxy group makes this compound particularly interesting for various chemical reactions and applications. Azetidines are known for their ring strain, which imparts unique reactivity and stability characteristics.
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .
Biochemical Pathways
The resulting polymers from azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The polymers resulting from azetidines are known to have applications in various fields, indicating that they may have significant effects at the molecular and cellular levels .
Action Environment
The polymerization of azetidines is known to be a complex process that can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of open-chain structures. For instance, the reaction of 2-iodophenol with azetidine precursors under basic conditions can lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation to facilitate cyclization reactions. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted azetidines, deiodinated azetidines, and ring-opened products, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Iodophenoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique reactivity
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties
Uniqueness
3-(2-Iodophenoxy)azetidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its four-membered ring structure provides a balance between stability and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
3-(2-iodophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODLTMIBDYGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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